(3-(1-((3-Hydroxy-2,3-dimethylbutan-2-yl)oxy)-2-methyl-1-oxopropan-2-yl)-1H-indol-5-yl)boronic acid
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Overview
Description
(3-(1-((3-Hydroxy-2,3-dimethylbutan-2-yl)oxy)-2-methyl-1-oxopropan-2-yl)-1H-indol-5-yl)boronic acid is a complex organic compound that features a boronic acid functional group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-((3-Hydroxy-2,3-dimethylbutan-2-yl)oxy)-2-methyl-1-oxopropan-2-yl)-1H-indol-5-yl)boronic acid typically involves multiple steps. One common method includes the formation of the indole ring followed by the introduction of the boronic acid group. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(3-(1-((3-Hydroxy-2,3-dimethylbutan-2-yl)oxy)-2-methyl-1-oxopropan-2-yl)-1H-indol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic acid group can participate in Suzuki coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while Suzuki coupling can produce a variety of biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (3-(1-((3-Hydroxy-2,3-dimethylbutan-2-yl)oxy)-2-methyl-1-oxopropan-2-yl)-1H-indol-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-c
Properties
Molecular Formula |
C18H26BNO5 |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
[3-[1-(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-2-methyl-1-oxopropan-2-yl]-1H-indol-5-yl]boronic acid |
InChI |
InChI=1S/C18H26BNO5/c1-16(2,15(21)25-18(5,6)17(3,4)22)13-10-20-14-8-7-11(19(23)24)9-12(13)14/h7-10,20,22-24H,1-6H3 |
InChI Key |
SBEAYOUZYUCXPL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC=C2C(C)(C)C(=O)OC(C)(C)C(C)(C)O)(O)O |
Origin of Product |
United States |
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